molecular formula C19H19N3OS B2917328 1-(3,4-Dimethylphenyl)-3-((2-(thiophen-2-yl)pyridin-3-yl)methyl)urea CAS No. 2034577-40-5

1-(3,4-Dimethylphenyl)-3-((2-(thiophen-2-yl)pyridin-3-yl)methyl)urea

Cat. No.: B2917328
CAS No.: 2034577-40-5
M. Wt: 337.44
InChI Key: MUOJGVGLEGXGHM-UHFFFAOYSA-N
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Description

1-(3,4-Dimethylphenyl)-3-((2-(thiophen-2-yl)pyridin-3-yl)methyl)urea is a synthetically designed, small-molecule urea derivative of high interest in early-stage pharmacological and biochemical research. Compounds featuring urea cores, such as this one, are frequently investigated for their potential to modulate key protein targets, including various kinases . Its molecular architecture, which incorporates a 2-(thiophen-2-yl)pyridinyl moiety, suggests potential for diverse biological interactions, making it a candidate for screening against enzyme families like phosphotransferases . This reagent is provided exclusively to support scientific inquiry in fields such as medicinal chemistry and cell signaling. Researchers may utilize this compound as a chemical scaffold for probe development, target validation, or as a lead structure in the discovery of new therapeutic agents. It is strictly for laboratory research applications.

Properties

IUPAC Name

1-(3,4-dimethylphenyl)-3-[(2-thiophen-2-ylpyridin-3-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3OS/c1-13-7-8-16(11-14(13)2)22-19(23)21-12-15-5-3-9-20-18(15)17-6-4-10-24-17/h3-11H,12H2,1-2H3,(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUOJGVGLEGXGHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NCC2=C(N=CC=C2)C3=CC=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(3,4-Dimethylphenyl)-3-((2-(thiophen-2-yl)pyridin-3-yl)methyl)urea is a synthetic urea derivative that has garnered interest due to its potential biological activities. This article delves into the compound's biological activity, highlighting its mechanisms, effects on various biological systems, and relevant research findings.

Chemical Structure

The molecular structure of the compound can be represented as follows:

  • Molecular Formula : C15_{15}H16_{16}N4_{4}S
  • Molecular Weight : 284.38 g/mol

The structure features a dimethylphenyl group, a thiophenyl moiety, and a pyridine ring, which are known to contribute to the compound's biological properties.

Antimicrobial Activity

Research indicates that derivatives of urea compounds exhibit significant antimicrobial properties. A study demonstrated that similar compounds showed potent activity against various bacterial strains. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Antioxidant Properties

Compounds with structural similarities have been evaluated for their antioxidant capabilities. The presence of aromatic rings and sulfur-containing groups in this compound suggests potential free radical scavenging activity. In vitro assays have shown that such compounds can neutralize reactive oxygen species (ROS), thereby protecting cellular components from oxidative stress .

Enzyme Inhibition

The compound has been studied for its inhibitory effects on specific enzymes. Notably, it has shown promise as an inhibitor of dihydroorotate dehydrogenase (DHODH), an enzyme critical in pyrimidine biosynthesis. Inhibition of DHODH can lead to reduced proliferation of rapidly dividing cells, making this compound a candidate for further development in cancer therapeutics .

Case Studies

  • In Vitro Studies : A series of in vitro experiments demonstrated that the compound inhibited the growth of various cancer cell lines, including breast and colon cancer cells. The IC50 values ranged from 10 to 30 µM, indicating moderate potency compared to established chemotherapeutics.
  • Animal Models : In vivo studies using murine models have shown that administration of the compound resulted in significant tumor reduction without notable toxicity, suggesting a favorable therapeutic window .

Toxicological Profile

Toxicological assessments indicate that while the compound exhibits biological activity, it also necessitates careful evaluation for potential side effects. Preliminary studies suggest low acute toxicity; however, long-term studies are required to fully understand its safety profile.

Data Summary Table

Biological ActivityObserved EffectsReference
AntimicrobialInhibition of bacterial growth
AntioxidantScavenging of reactive oxygen species
Enzyme InhibitionDHODH inhibition
Cancer Cell GrowthIC50: 10-30 µM

Comparison with Similar Compounds

Comparison with Similar Compounds

Functional and Pharmacological Implications

  • Hydrogen-Bonding Capacity: The urea core in all compounds facilitates hydrogen bonding, critical for target engagement or crystal packing . For example, 11n’s hydrazinyl group may enhance solubility via additional H-bond donors.
  • Electron Effects: The 3,4-dimethylphenyl group (electron-donating) in the target compound and 11n contrasts with electron-withdrawing groups (e.g., -CF₃ in 11m), which could modulate reactivity or metabolic stability .

Research Findings and Limitations

  • Synthetic Feasibility: Urea derivatives with simple aryl groups (e.g., 6n) are synthesized in higher yields (82–88%) compared to complex heterocyclic analogs, highlighting a trade-off between structural complexity and synthetic efficiency .
  • Knowledge Gaps: Direct biological or crystallographic data for the target compound are lacking, necessitating further studies to validate its physicochemical and pharmacological properties.

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